molecular formula C11H11N5O3 B7740600 5-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

5-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

Cat. No.: B7740600
M. Wt: 261.24 g/mol
InChI Key: SQPWXWIMOIDLCA-LFYBBSHMSA-N
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Description

The compound 5-[(2E)-2-[(2,4-Dihydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-2,3-dihydro-1,2,4-triazin-3-one features a 1,2,4-triazin-3-one core substituted with a methyl group at position 6 and a hydrazinylidene-linked 2,4-dihydroxyphenyl moiety.

Properties

IUPAC Name

5-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-6-10(13-11(19)16-14-6)15-12-5-7-2-3-8(17)4-9(7)18/h2-5,17-18H,1H3,(H2,13,15,16,19)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPWXWIMOIDLCA-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazine derivative, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazines or amines .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, such as antioxidant properties, can be explored for therapeutic applications.

    Medicine: The compound may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and hydroxyl groups may play a crucial role in binding to these targets and modulating their activity. Specific pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chlorine atoms in introduce steric bulk and electronegativity, whereas the target’s dihydroxyphenyl group prioritizes H-bonding and polarity.
  • Hydrogen Bonding: The target’s 2,4-dihydroxyphenyl group enables stronger and more diverse H-bonding networks than the monohydroxy/methoxy systems in .

Physicochemical Properties

  • Solubility: The dihydroxyphenyl group in the target compound likely enhances aqueous solubility compared to the lipophilic diethylamino group in .
  • Stability: Methyl substituents (common in the target and ) improve steric protection of the triazinone core against hydrolysis.
  • Crystal Packing : Analogs like and exhibit layered or hexameric crystal structures via C–H···O/S and π-interactions. The target’s dihydroxy groups may promote denser H-bonded networks, similar to the O–H···S interactions in .

Biological Activity

The compound 5-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-2,3-dihydro-1,2,4-triazine-3-one is a hydrazone derivative with potential biological activities. Hydrazone derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

The compound's chemical structure can be summarized as follows:

PropertyDetails
Molecular Formula C13H15N5O3
Molecular Weight 273.29 g/mol
IUPAC Name 5-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-2,3-dihydro-1,2,4-triazine-3-one

Synthesis

The synthesis of this compound typically involves the condensation reaction between specific aldehydes and hydrazines under controlled conditions. The reaction often employs solvents such as ethanol or methanol to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance:

  • A study showed that similar hydrazone compounds inhibited the growth of various bacterial strains and fungi at concentrations as low as 31.2 μg/mL .
  • The compound may act by disrupting microbial cell membranes or inhibiting key metabolic pathways.

Antitumor Activity

Hydrazones have been investigated for their anticancer potential:

  • In vitro studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines, including breast and ovarian cancer cells .
  • The mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

Hydrazone derivatives have also been evaluated for anti-inflammatory effects:

  • Compounds in the same class have shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β .

Case Studies

Several studies have explored the biological activity of hydrazone derivatives similar to the compound :

  • Antimycobacterial Activity : A study reported that hydrazone derivatives exhibited activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 20 to 40 μg/mL .
  • Cytotoxicity Studies : Another research highlighted that certain hydrazones demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating potent growth inhibition .

The biological activity of 5-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-2,3-dihydro-1,2,4-triazine-3-one is believed to arise from its ability to form stable complexes with metal ions and interact with various biological molecules. The presence of hydroxyl groups enhances its reactivity and potential interactions with cellular targets.

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